18-mercaptooctadecanoic acid
Description
Properties
IUPAC Name |
18-sulfanyloctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2S/c19-18(20)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21/h21H,1-17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGROEQKMLQQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415559 | |
| Record name | Octadecanoic acid, 18-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600730-11-8 | |
| Record name | Octadecanoic acid, 18-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Derivatization Strategies of 18 Mercaptooctadecanoic Acid
Established Synthetic Methodologies for 18-Mercaptooctadecanoic Acid Production
The production of this compound can be achieved through several synthetic pathways, each offering distinct advantages. The most common approaches involve the transformation of a functionalized C18 fatty acid precursor.
Thiolation of Octadecanoic Acid Derivatives
A prevalent and direct method for synthesizing this compound involves the nucleophilic substitution of a terminal halide on an octadecanoic acid derivative with a sulfur-containing nucleophile. The most common precursor for this route is 18-bromooctadecanoic acid.
The general reaction scheme involves two main steps:
Reaction with a Thiolating Agent: 18-bromooctadecanoic acid is treated with a thiolation agent. A common and effective agent is thiourea (B124793). This reaction forms an isothiouronium salt intermediate.
Hydrolysis: The intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), to cleave the C-S bond of the intermediate and liberate the free thiol. Subsequent acidification protonates the carboxylate and thiol groups, yielding the final product.
| Step | Reagents | Conditions | Purpose |
| 1. Thiolation | 18-bromooctadecanoic acid, Thiourea | Ethanolic solution, Reflux | Formation of S-(17-carboxyheptadecyl)isothiouronium bromide intermediate. |
| 2. Hydrolysis | Isothiouronium intermediate, Aqueous NaOH or KOH | Reflux, followed by acidification (e.g., HCl) | Cleavage of the intermediate to form the sodium salt of the thiol, followed by protonation to yield the final product. |
This method is widely adopted due to the commercial availability of the bromo-acid precursor and the high efficiency of the substitution and hydrolysis steps.
Radical Addition Approaches for Mercaptoalkanoic Acids
Radical-based methods, particularly the anti-Markovnikov radical addition of a thiol to a terminal alkene, provide another versatile route to mercaptoalkanoic acids. For the synthesis of this compound, this would typically involve the addition of a small thiol-containing molecule (like thioacetic acid) to an ω-unsaturated fatty acid, such as 17-octadecenoic acid.
The process is generally initiated by a radical initiator (e.g., azobisisobutyronitrile, AIBN) or by UV light. The reaction proceeds as follows:
Initiation: The radical initiator generates a thiyl radical from the thiolating agent (e.g., thioacetic acid).
Propagation: The thiyl radical adds to the terminal carbon of the double bond of the unsaturated fatty acid. This results in a carbon-centered radical at the C-17 position, which then abstracts a hydrogen atom from another molecule of the thiolating agent, propagating the radical chain and forming the S-acetyl protected product.
Deprotection: The resulting thioester is then hydrolyzed (typically with an acid or base catalyst) to yield the final this compound.
This approach is valuable for its high regioselectivity and tolerance of various functional groups.
Esterification and Subsequent Thiol-Generating Routes
To prevent side reactions involving the carboxylic acid group during the thiolation step, a protection strategy is often employed. This route involves the initial protection of the carboxylic acid, followed by introduction of the thiol group and subsequent deprotection.
The typical sequence is:
Esterification: The carboxylic acid of a precursor like 18-bromooctadecanoic acid is converted to an ester (e.g., a methyl or ethyl ester) by reacting it with the corresponding alcohol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid).
Thiolation: The bromo-ester is then converted to a thiol-ester using one of the methods described previously, such as reaction with potassium thioacetate (B1230152) or via the thiourea route.
Hydrolysis: Finally, the ester and the thioester (if formed) are hydrolyzed simultaneously under basic conditions, followed by acidification to yield the desired this compound.
This multi-step process can offer higher yields and purer products by minimizing undesirable side reactions.
Functionalization and Chemical Modification of this compound
The dual functionality of this compound allows for a wide range of chemical modifications at either the carboxylic acid or the thiol terminus. These modifications are essential for applications such as biosensor development, nanoparticle functionalization, and molecular electronics.
Carboxylic Acid Terminal Group Derivatization (e.g., Amide Bond Formation)
The carboxylic acid group is readily derivatized, with amide bond formation being one of the most common and important transformations. nih.govlibretexts.org This reaction allows for the coupling of this compound to proteins, peptides, or other amine-containing molecules. The reaction typically requires the activation of the carboxylic acid. nih.govgoogle.com
Common methods for amide bond formation include:
Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. The activated species then reacts with a primary or secondary amine to form the amide bond. Often, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is included to improve efficiency and reduce side reactions. mdpi.com
Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with amines to form amides. This method is highly effective but less compatible with sensitive functional groups.
To prevent the thiol group from interfering with the coupling reaction (e.g., by reacting with the activated carboxylate), it is often necessary to protect it first, as detailed in the next section.
Thiol Group Protection and Deprotection Strategies
The thiol group is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfides (-S-S-). sigmaaldrich.com To perform selective chemistry on the carboxylic acid terminus or to facilitate purification and storage, the thiol group is often protected. sigmaaldrich.comd-nb.info
Several protecting groups are suitable for thiols. The choice depends on the stability required and the conditions needed for its subsequent removal. researchgate.net
| Protecting Group | Protection Reagent | Deprotection Conditions | Notes |
| Thioacetate | Acetic anhydride (B1165640) or Acetyl chloride | Basic hydrolysis (e.g., NaOH, NH₄OH) or Acidic hydrolysis. sigmaaldrich.comacs.org | The thioacetate group is a common and convenient form of protection. ucdavis.edu It is relatively stable but can be cleaved under mild hydrolytic conditions. |
| Trityl (Trt) | Trityl chloride (TrCl) | Acidic conditions (e.g., trifluoroacetic acid, TFA). acs.org | Provides robust protection that is stable to basic and nucleophilic conditions. The bulkiness of the trityl group can be advantageous. |
| Disulfide | Oxidation (e.g., air, I₂, DMSO) | Reduction (e.g., dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP)). d-nb.info | The molecule can be protected by forming a symmetrical disulfide with another molecule. This is a common state for the molecule during storage. |
| 3,4-Dimethoxybenzyl (DMB) | 3,4-Dimethoxybenzyl chloride | Trifluoroacetic acid (TFA), often at elevated temperatures. sciopen.com | This group can enhance the solubility of the protected molecule and is cleaved during monolayer formation on surfaces. sciopen.com |
The ability to selectively protect and deprotect the thiol group is fundamental to the advanced applications of this compound, enabling complex, multi-step surface functionalization schemes. nih.gov
Integration into Advanced Polymer Architectures and Copolymers
This compound is a bifunctional molecule, possessing a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group on a long C18 aliphatic chain. This dual functionality makes it a valuable component in the design of sophisticated polymer architectures and copolymers. Its integration can be broadly categorized into two strategies: surface-initiated polymerization and post-polymerization functionalization.
The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and platinum, as well as for certain semiconductor surfaces like Gallium Arsenide (GaAs). researchgate.netresearchgate.net This property allows this compound to form highly ordered, self-assembled monolayers (SAMs) on these substrates. researchgate.netresearchgate.net These SAMs can serve as platforms for creating advanced polymer architectures. The exposed carboxylic acid termini of the SAM can be chemically modified to act as initiation sites for growing polymer chains directly from the surface, a technique known as "grafting-from". dokumen.pub This method allows for the creation of dense polymer brushes, where polymer chains are tethered at one end to the surface, leading to materials with tailored wettability, biocompatibility, and anti-fouling properties. google.comresearchgate.net
For instance, techniques like Atom Transfer Radical Polymerization (ATRP) can be initiated from surfaces functionalized with molecules analogous to this compound. dokumen.pub The carboxylic acid group can be reacted with a molecule containing both a hydroxyl group and an ATRP initiator, effectively converting the surface into a macroinitiator for controlled polymer growth. dokumen.pub
The thiol group is also highly reactive in "click chemistry" reactions, particularly thiol-ene reactions. google.com This allows this compound to be "clicked" onto polymers that have been synthesized with pendant alkene (C=C) groups. This post-polymerization modification is an efficient way to introduce the long, hydrophobic C18 chain and the reactive carboxylic acid group onto a pre-existing polymer backbone. This strategy is used to modify the surface properties of materials or to introduce specific functionalities for further reactions. google.com
The table below summarizes the integration of this compound into different polymer architectures.
| Polymer Architecture | Role of this compound | Resulting Properties/Applications |
| Polymer Brushes on Surfaces | Forms a Self-Assembled Monolayer (SAM) to act as a foundation for initiator attachment. | Controlled surface wettability, reduced friction, platforms for biosensors, anti-fouling surfaces. |
| Graft Copolymers | Used as a side chain via post-polymerization functionalization (e.g., thiol-ene click chemistry). | Modified bulk and surface properties, such as hydrophobicity and thermal stability. |
| Functionalized Nanoparticles | Acts as a surface ligand to stabilize nanoparticles and provide a functional handle (the -COOH group) for further derivatization. | Creates stable nanoparticle dispersions, enables targeted drug delivery, and facilitates use in nanocomposites. |
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for sustainable manufacturing. wikipedia.orgnih.gov Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org While specific, detailed green syntheses for this compound are not widely published, its synthesis can be conceptualized through established green chemical reactions and starting materials.
A key principle of green chemistry is the use of renewable feedstocks. rsc.org this compound is structurally related to oleic acid, a C18 fatty acid abundant in many vegetable oils and animal fats. A potential green synthetic pathway could therefore start from oleic acid or its esters, which are renewable resources.
The conversion would involve the addition of a thiol group across the C=C double bond of the oleic acid backbone. Traditional methods for such transformations can involve harsh reagents and solvents. A greener approach would utilize catalytic methods that proceed under mild conditions with high atom economy. For example, the anti-Markovnikov hydrothiolation of the alkene in oleic acid with a suitable thiolating agent (like thioacetic acid followed by hydrolysis) can often be initiated by light (photocatalysis) or a radical initiator, avoiding the need for stoichiometric toxic reagents.
Other green chemistry principles applicable to its synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents like chloroform (B151607) or acetonitrile (B52724) with more benign alternatives such as water, ethanol (B145695), or specialized green solvents like deep eutectic solvents (DESs) can significantly reduce the environmental impact of the process. researchgate.netresearchgate.netmdpi.com
Catalysis: Employing catalytic (as opposed to stoichiometric) reagents minimizes waste. ucl.ac.uk For instance, the esterification of the carboxylic acid, if needed, can be achieved using solid acid catalysts that are easily recoverable and reusable.
Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. acs.org Photochemical reactions are an example of this.
Waste Prevention: Designing syntheses where the byproducts are benign (like water) or can be recycled is a core tenet. wikipedia.org
The following table provides a hypothetical comparison between a traditional and a green synthetic approach to a long-chain mercapto-acid.
| Synthesis Step | Traditional Approach | Green Chemistry Approach | Green Principle Applied |
| Starting Material | Petroleum-based long-chain haloalkane | Oleic acid from vegetable oil | Use of Renewable Feedstocks |
| Thiolation | Reaction with sodium hydrosulfide (B80085) in a polar aprotic solvent (e.g., DMF). | Photocatalytic anti-Markovnikov addition of thioacetic acid followed by hydrolysis. | Atom Economy, Energy Efficiency, Safer Reagents |
| Solvent | Dimethylformamide (DMF), Chloroform | Water, Ethanol, or Deep Eutectic Solvents | Use of Safer Solvents |
| Byproducts | Inorganic salts, hazardous solvent waste | Water, recyclable catalyst | Waste Prevention |
By embracing these principles, the synthesis of this compound can be aligned with the goals of sustainable chemistry, reducing its environmental footprint while maintaining its utility in advanced materials science.
Integration of 18 Mercaptooctadecanoic Acid in Nanomaterials Science
Functionalization of Metallic Nanoparticles with 18-Mercaptooctadecanoic Acid Derivatives
The strong affinity of the thiol group for noble metals has led to the extensive use of mercaptoalkanoic acids, including 18-MODA, in the surface modification of metallic nanoparticles. This functionalization is crucial for imparting stability, controlling interparticle interactions, and introducing new functionalities to the nanoparticle surface.
Gold nanoparticles (AuNPs) are widely studied for their unique optical and electronic properties. However, as-synthesized AuNPs often have weakly bound capping agents, such as citrate, which can be readily displaced by molecules with a stronger affinity for gold, like thiols. The process of replacing these native ligands with 18-MODA is known as ligand exchange. This exchange is driven by the formation of a strong gold-sulfur (Au-S) bond, resulting in a self-assembled monolayer (SAM) of 18-MODA on the nanoparticle surface.
The long alkyl chain of 18-MODA plays a crucial role in the stabilization of AuNPs. The van der Waals interactions between the adjacent alkyl chains of the SAM create a dense, protective layer around the gold core. This layer provides steric hindrance, preventing the nanoparticles from aggregating and precipitating out of solution, thus ensuring their colloidal stability. The terminal carboxylic acid groups of the 18-MODA molecules on the surface of the AuNPs can be deprotonated to form carboxylates, which can lead to electrostatic repulsion between the nanoparticles, further enhancing their stability in solution.
| Parameter | Description |
| Ligand Exchange Driving Force | Formation of a strong Au-S covalent bond. |
| Stabilization Mechanism | Steric hindrance from the long alkyl chains and electrostatic repulsion from the terminal carboxylate groups. |
| Resulting Surface | A self-assembled monolayer (SAM) of 18-MODA with outward-facing carboxylic acid groups. |
Similar to gold, silver nanoparticles (AgNPs) also exhibit a strong affinity for thiol groups, making 18-MODA an effective ligand for their stabilization and functionalization. The synthesis of AgNPs often involves the use of reducing agents and stabilizing agents to control their size and prevent aggregation. Carboxylic acids have been successfully used as capping agents in the synthesis of AgNPs, where the carboxylate group interacts with the silver surface. mdpi.comnih.gov The subsequent or simultaneous introduction of 18-MODA can lead to a more robust stabilization through the formation of Ag-S bonds.
The 18-carbon chain of 18-MODA provides a significant steric barrier, which is essential for preventing the agglomeration of AgNPs, a common issue that can alter their desired properties. nih.gov The carboxylic acid terminus of 18-MODA on the surface of AgNPs offers a reactive site for further chemical modifications, allowing for the attachment of biomolecules, polymers, or other functional moieties. This functionalization is critical for tailoring the properties of AgNPs for specific applications. Research on shorter-chain mercaptocarboxylic acids, such as 11-mercaptoundecanoic acid, has demonstrated their effectiveness in improving the biological activities of AgNPs, suggesting similar potential for 18-MODA. nih.gov
Core-shell nanoparticles, which consist of a core material encapsulated by a shell of a different material, offer a versatile platform for combining the properties of different materials into a single nanostructure. 18-MODA can be instrumental in the synthesis of such nanostructures, particularly in the formation of a silica (B1680970) shell around a metallic core (e.g., Au@SiO2 or Ag@SiO2).
A significant challenge in coating metallic nanoparticles with silica is the poor affinity between the metal surface and silica precursors. Mercaptoalkanoic acids, such as 11-mercaptoundecanoic acid, have been successfully employed as linker molecules to bridge this gap. rsc.orgresearchgate.net The thiol group of the acid binds strongly to the metal core, while the carboxylic acid group at the other end provides a hydrophilic surface that facilitates the hydrolysis and condensation of silica precursors, such as tetraethyl orthosilicate (B98303) (TEOS). This process, known as the Stöber method, allows for the growth of a uniform and continuous silica shell around the metallic core. rsc.org Given its similar bifunctional nature, 18-MODA can be expected to perform a similar role in directing the formation of silica shells on metallic nanoparticles. The long alkyl chain of 18-MODA may also influence the packing and density of the resulting silica shell.
| Core Material | Shell Material | Role of this compound |
| Gold (Au) | Silica (SiO2) | Acts as a linker molecule, promoting adhesion of the silica shell to the gold core. |
| Silver (Ag) | Silica (SiO2) | Facilitates the formation of a uniform silica coating by modifying the surface chemistry of the silver core. |
Semiconductor Quantum Dot Surface Modification using Mercaptooctadecanoic Acid Derivatives
Semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties and have size-tunable fluorescence. Their surface chemistry is critical to their optical properties and stability. Long-chain thiol-containing molecules like 18-MODA are effective ligands for modifying the surface of QDs.
The surface of as-synthesized QDs often contains defects or "dangling bonds" that can act as trap states for charge carriers (electrons and holes). These trap states provide non-radiative recombination pathways, which quench the fluorescence of the QDs and reduce their quantum yield (QY). Ligand passivation is the process of capping the QD surface with molecules that bind to these defect sites and eliminate the trap states.
| Parameter | Effect of 18-MODA Passivation |
| Quantum Yield | Increased due to the elimination of surface trap states. |
| Photostability | Enhanced by the protective barrier of the long alkyl chains. |
| Colloidal Stability | Improved through steric hindrance provided by the ligand shell. |
The functionalization of QD surfaces with 18-MODA not only improves their intrinsic properties but also provides a platform for the construction of more complex hybrid nanostructures. The terminal carboxylic acid group of 18-MODA serves as a versatile chemical handle for further surface engineering.
This carboxylic acid group can be used to covalently link the QDs to other nanomaterials, such as metallic nanoparticles, or to biological molecules like proteins and DNA. atomfair.comatomfair.com For instance, the carboxylic acid can be activated to form an amide bond with an amine-functionalized molecule. This ability to create hybrid structures is crucial for developing advanced materials with combined or enhanced functionalities. For example, coupling QDs with plasmonic gold nanoparticles can lead to interesting photophysical phenomena, such as fluorescence resonance energy transfer (FRET) or plasmon-enhanced fluorescence. rsc.org The long alkyl chain of 18-MODA can also facilitate the self-assembly of QDs into ordered structures, driven by hydrophobic interactions. mdpi.comnih.gov
Magnetic Nanoparticle Surface Coating with this compound
The surface functionalization of magnetic nanoparticles (MNPs), such as those made from iron oxides (e.g., magnetite, Fe₃O₄), is a critical step that dictates their behavior in various environments and applications. rsc.orgmdpi.com this compound is a bifunctional ligand ideally suited for this purpose. Its structure features a long 18-carbon aliphatic chain, which imparts hydrophobicity and provides steric hindrance. At one end of this chain is a thiol (-SH) group, which serves as a robust anchor to the nanoparticle surface, and at the other end is a carboxylic acid (-COOH) group, which can be used for further chemical modifications.
The coating process typically involves a ligand exchange reaction. MNPs are often synthesized in the presence of capping agents like oleic acid or oleylamine (B85491) to control their size and prevent aggregation. nih.govsid.irresearchgate.net To apply this compound, these initial ligands are displaced. The thiol group of this compound exhibits a strong affinity for the metal atoms on the surface of magnetic nanoparticles, forming a stable covalent-like bond that anchors the molecule securely to the nanoparticle core. nih.gov This process effectively creates a core-shell structure where the magnetic core is encapsulated by a well-defined organic monolayer. researchgate.net
A primary challenge in the application of nanoparticles is their inherent tendency to agglomerate due to strong van der Waals forces. nih.gov Surface coating with this compound directly addresses this issue by providing steric stabilization. sid.ir The long, 18-carbon alkyl chains of the acid molecules extend from the nanoparticle surface, creating a dense organic layer. When two such coated nanoparticles approach each other, these hydrocarbon chains interpenetrate, leading to a repulsive force that prevents the cores from making direct contact and aggregating. nih.gov This mechanism is crucial for maintaining the nanoparticles as discrete, individual units within a colloidal suspension.
The long aliphatic chain also fundamentally alters the surface chemistry of the nanoparticles, rendering them hydrophobic. This allows for excellent dispersibility in non-aqueous, non-polar solvents such as hexane (B92381) or toluene, which is a critical requirement for many applications in catalysis, data storage, and composite materials. nih.gov The quality of the dispersion is often superior to that achieved with shorter-chain ligands due to the more effective steric barrier provided by the longer C18 chain.
The true versatility of this compound as a coating agent lies in its bifunctional nature. While the thiol group anchors the molecule to the nanoparticle, the terminal carboxylic acid group remains exposed on the outer surface of the coating layer, ready for subsequent chemical reactions. nih.gov This exposed functional group is a gateway for covalently attaching a wide array of other molecules, transforming the simple magnetic nanoparticle into a multifunctional platform.
For biomedical applications, this allows for the conjugation of targeting ligands such as antibodies or folic acid, enabling the nanoparticles to selectively bind to specific cells, like cancer cells. nih.govnih.gov It also permits the attachment of therapeutic agents for targeted drug delivery or fluorescent dyes for bioimaging. nih.gov In materials science, the carboxylic acid group can be used to link the nanoparticles into polymer matrices, creating advanced magnetic composites with tailored mechanical and magnetic properties. This ability to further functionalize the nanoparticle surface is essential for the development of sophisticated, application-specific magnetic materials.
Colloidal Stability and Dispersion Control through Mercaptooctadecanoic Acid Ligands
Colloidal stability refers to the ability of particles in a dispersion to resist aggregation and remain evenly distributed over time. acs.org Ligands such as this compound are instrumental in achieving long-term colloidal stability for magnetic nanoparticles. The stability of such a system is governed by a balance of attractive and repulsive forces between particles. researchgate.net
The primary contribution of this compound to colloidal stability in non-polar media is steric repulsion. nih.gov The dense brush-like layer of 18-carbon chains creates a physical barrier that overcomes the inherent magnetic and van der Waals attractions between the nanoparticle cores. The effectiveness of this steric stabilization depends on the length of the alkyl chain and the grafting density of the ligand on the nanoparticle surface. The 18-carbon chain of this compound is sufficiently long to provide a robust repulsive barrier, ensuring the formation of stable colloidal suspensions. nih.gov This control over dispersion is critical, as properties like magnetic resonance imaging (MRI) contrast and catalytic activity are highly dependent on the nanoparticles remaining monodispersed. nih.gov
The table below summarizes the influence of long-chain fatty acid coatings, analogous to this compound, on the properties of magnetic nanoparticles.
| Property | Uncoated Nanoparticles | Nanoparticles Coated with Long-Chain Ligand |
| Dispersibility in Non-Polar Solvents | Poor, rapid aggregation | Excellent, forms stable colloidal suspension |
| Primary Stabilization Mechanism | Electrostatic (if charged) | Steric Repulsion |
| Tendency to Agglomerate | High | Low |
| Hydrodynamic Size | Variable (due to aggregation) | Increased and well-defined |
| Surface Chemistry | Hydrophilic/Reactive | Hydrophobic/Passivated |
This table illustrates the general effects of long-chain capping agents, such as oleic acid or this compound, on nanoparticle properties based on established principles. nih.govacs.org
Directed Assembly and Organization of Nanoparticles using this compound Linkers
Beyond stabilizing individual nanoparticles, surface ligands can be used to direct their assembly into highly ordered, large-scale structures known as superlattices. nih.govnih.gov This bottom-up fabrication approach is a powerful tool for creating novel materials with unique collective properties that arise from the periodic arrangement of the nanoparticle building blocks. researchgate.net this compound, with its defined length and functional end groups, can act as a precise linker in this process.
In a typical directed assembly process, the thiol end of the molecule binds to the magnetic nanoparticle. researchgate.net The terminal carboxylic acid groups of the bound ligands can then participate in inter-particle interactions, such as hydrogen bonding, or can be chemically linked to bridge neighboring particles. By carefully controlling factors like solvent evaporation, temperature, or the introduction of a linking agent, the nanoparticles can be induced to self-organize into one-, two-, or three-dimensional arrays. nih.govnih.gov
The length of the this compound molecule plays a crucial role in determining the spacing between the nanoparticles in the resulting superlattice. This inter-particle distance is a critical parameter that governs the magnetic and electronic coupling between adjacent nanoparticles, thereby influencing the macroscopic properties of the final assembled material. Research on similar systems, such as FePt nanoparticles capped with 11-mercaptoundecanoic acid, has demonstrated the formation of highly ordered hexagonal arrays, highlighting the efficacy of mercaptoalkanoic acids in mediating this type of controlled organization. researchgate.net
Applications of 18 Mercaptooctadecanoic Acid in Advanced Functional Systems
Molecular Electronics and Nanodevices
The use of single molecules as active components in electronic circuits represents the ultimate goal of miniaturization. 18-Mercaptooctadecanoic acid and similar long-chain alkanethiols are pivotal in this field, enabling the fabrication and study of molecular-scale electronic devices.
Fabrication of Molecular Junctions and Wires Utilizing SAMs
The creation of reliable molecular junctions is a primary challenge in molecular electronics. A common and effective method involves forming a SAM of this compound on a conductive substrate, typically a smooth or template-stripped gold or silver surface, which acts as the bottom electrode. harvard.edu The thiol groups of the molecules chemisorb onto the metal, creating a highly organized, insulating monolayer.
To complete the junction, a top electrode is required. Traditional vapor deposition of metal can damage the delicate molecular layer. A widely used non-invasive technique employs a liquid-metal top-electrode, often a eutectic gallium-indium alloy (EGaIn), which can be stabilized in microchannels. harvard.edu This method produces a high yield of functional junctions, allowing for statistically significant measurements of their electronic properties. harvard.edu These SAM-based tunneling junctions provide a robust platform to investigate charge transport through molecules. harvard.edu
Field-Effect Transistors and Memory Devices with Mercaptoalkanoic Acid Components
In organic field-effect transistors (OFETs), SAMs formed from mercaptoalkanoic acids can play several crucial roles. rsc.org They can be used to modify the surface of the gate dielectric or the source-drain electrodes. This surface functionalization can improve the ordering of the organic semiconductor layer deposited on top, reduce charge trapping at the interface, and tune the work function of the electrodes to facilitate more efficient charge injection. mdpi.comnih.gov
Furthermore, SAMs are integral to the development of molecular memory devices. In one architecture, a SAM can act as the charge storage layer in a floating-gate transistor. rsc.org By integrating nanoparticles or redox-active molecules that can be charged and discharged, the SAM can store information. For instance, plasmonic nanoparticles have been used to fabricate the floating gate of FET memory devices, where the SAM provides the necessary insulating barrier and structural framework. rsc.org The ability of mercaptoalkanoic acid SAMs to form well-defined, pinhole-free insulating layers is critical for the performance and reliability of these advanced electronic components.
Sensor and Biosensor Platform Development (Methodological and Material Aspects)
The terminal carboxylic acid group of this compound makes it an ideal candidate for creating functionalized surfaces for sensors and biosensors. The -COOH group provides a convenient point of attachment for biorecognition elements like antibodies, enzymes, or DNA through stable amide bond formation.
Surface Plasmon Resonance (SPR) Sensor Surface Engineering
Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique for monitoring molecular interactions in real-time. mdpi.commdpi.com The performance of an SPR biosensor is critically dependent on the quality of its sensor chip surface. This compound is used to create matrix-free, carboxylated sensor surfaces on gold films.
The engineering process involves several key steps:
SAM Formation: A bare gold SPR chip is cleaned and then immersed in a solution of this compound, leading to the spontaneous formation of a dense, well-ordered SAM.
Surface Activation: The terminal carboxylic acid groups of the SAM are activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction converts the carboxyl groups into highly reactive NHS esters. nih.govsofchip.com
Ligand Immobilization: The sensor chip is then exposed to a solution containing the desired biorecognition molecule (e.g., an antibody or protein), which has primary amine groups (-NH2). These amines react with the NHS esters on the surface to form stable covalent amide bonds, effectively tethering the biomolecule to the sensor surface. nih.gov
This method creates a densely functionalized surface that shows a high signal-to-noise ratio and makes the immobilized ligands highly available for binding to their target analytes. nih.gov Studies using the similar 16-mercaptohexadecanoic acid (MHDA) have demonstrated that such SAM-based surfaces compare favorably with commercially available sensor chips, including those with complex dextran (B179266) matrices. nih.gov
| Characterization Technique | Finding for MHDA SAM on Gold |
|---|---|
| Infrared Reflection Absorption Spectroscopy (IRRAS) | Confirmed the presence of an organized monolayer with characteristic C-H and C=O stretching bands. |
| X-ray Photoelectron Spectroscopy (XPS) | Verified the chemical composition, showing signals for S 2p, C 1s, and O 1s consistent with the MHDA molecule. |
| Atomic Force Microscopy (AFM) | Revealed a smooth and uniform surface morphology, indicative of a well-formed SAM. |
| SPR with Bovine Serum Albumin (BSA) | Demonstrated efficient immobilization and high binding capacity for protein interactions. |
Quartz Crystal Microbalance (QCM) Applications with Functionalized Surfaces
A Quartz Crystal Microbalance (QCM) is an acoustic sensor that measures mass changes on its surface with nanogram sensitivity by monitoring changes in the resonance frequency of a piezoelectric quartz crystal. When combined with dissipation monitoring (QCM-D), it also provides information about the viscoelastic properties of the adsorbed layer.
Similar to SPR, the surface of a QCM crystal (typically coated with gold) can be functionalized with a SAM of this compound. The same EDC/NHS coupling chemistry can then be used to immobilize biomolecules. This functionalized surface allows QCM to be used for a wide range of applications:
Immunosensing: By immobilizing antibodies, the QCM can detect the binding of specific antigens by measuring the increase in mass as the antigen binds to the surface. researchgate.net
DNA Hybridization: Single-stranded DNA probes can be attached to the surface to detect complementary DNA sequences.
Protein Adsorption Studies: QCM-D is used to study the adsorption kinetics and conformational changes of proteins as they interact with the functionalized surface.
Cell Adhesion Monitoring: The adhesion and spreading of cells on surfaces modified with extracellular matrix proteins can be monitored in real-time.
The long alkyl chain of this compound ensures the formation of a robust and well-defined monolayer, which serves as a stable and reproducible platform for these sensitive measurements.
Electrochemical Sensor Surface Modification for Analyte Recognition
This compound (18-MODA) is a pivotal compound in the fabrication of highly sensitive and selective electrochemical sensors. Its utility stems from its ability to form well-ordered and densely packed self-assembled monolayers (SAMs) on gold electrode surfaces. The thiol (-SH) group at one end of the 18-MODA molecule exhibits a strong affinity for gold, leading to the spontaneous formation of a stable Au-S bond. This process results in a robust and reproducible modification of the electrode surface.
The long alkyl chain of 18-MODA contributes to the formation of a tightly packed monolayer, which acts as a barrier to unwanted electrochemical reactions from interfering species in the sample matrix. At the other end of the molecule, the terminal carboxylic acid (-COOH) group provides a versatile handle for the covalent attachment of specific recognition elements, such as enzymes, antibodies, or nucleic acids.
The modification process typically involves the immersion of a clean gold electrode into a dilute solution of 18-MODA in a suitable solvent, such as ethanol (B145695). The SAM formation is a self-limiting process that results in a monolayer coverage. The terminal carboxylic acid groups can then be activated, commonly using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester readily reacts with primary amine groups present in biomolecules, leading to their stable immobilization on the electrode surface.
This surface modification strategy allows for the precise control over the orientation and density of the immobilized bioreceptors, which is crucial for optimal sensor performance. The modified electrode can then be used for the specific detection of a target analyte through various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy. The binding of the analyte to the immobilized receptor molecule induces a measurable change in the electrochemical signal, which can be correlated to the analyte's concentration.
Immobilization Strategies for Receptor Molecules on this compound Scaffolds
The carboxylic acid terminus of this compound (18-MODA) self-assembled monolayers (SAMs) provides a versatile platform for the covalent immobilization of a wide array of receptor molecules. The most prevalent strategy for attaching biomolecules, such as proteins, enzymes, and antibodies, is through the formation of stable amide bonds.
This process typically involves a two-step activation of the carboxylic acid groups. First, the carboxyl groups are reacted with a carbodiimide, most commonly N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to hydrolysis. To enhance the efficiency and stability of the coupling reaction, N-hydroxysuccinimide (NHS) is often used in conjunction with EDC. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.
This NHS ester is then reactive towards primary amine groups (-NH2) found in the lysine (B10760008) residues of proteins and other amine-functionalized molecules. The reaction results in the formation of a stable amide linkage, covalently attaching the receptor molecule to the 18-MODA scaffold. The remaining unreacted NHS esters can be deactivated or "blocked" by treatment with a small amine-containing molecule, such as ethanolamine, to prevent non-specific binding in subsequent steps.
Alternative immobilization strategies can also be employed depending on the nature of the receptor molecule. For instance, if the receptor molecule possesses a thiol group, a disulfide linkage can be formed with the 18-MODA SAM through various chemical reactions. Another approach involves the use of linker molecules that can bind to the carboxylic acid group of 18-MODA at one end and present a different functional group at the other end for reaction with the receptor molecule.
The choice of immobilization strategy is crucial as it can significantly impact the orientation, conformation, and ultimately, the biological activity of the immobilized receptor. A well-designed immobilization protocol ensures that the active sites of the receptor molecules are accessible to the target analyte, thereby maximizing the sensitivity and specificity of the biosensor.
Antifouling and Bio-Interface Engineering (Material Science Focus)
Surface Resistance to Non-Specific Adsorption of Biomolecules
A significant challenge in the development of biosensors and implantable materials is the non-specific adsorption (NSA) of biomolecules, particularly proteins, onto the material surface. This phenomenon, often referred to as biofouling, can lead to false signals in biosensors and adverse biological responses to medical implants. Self-assembled monolayers (SAMs) of this compound (18-MODA) can be engineered to resist the non-specific adsorption of biomolecules.
The resistance to NSA is influenced by several factors, including the packing density, thickness, and terminal functionality of the SAM. A well-ordered and densely packed 18-MODA SAM creates a physical barrier that prevents proteins from directly interacting with the underlying substrate. The long alkyl chain of 18-MODA contributes to the formation of a highly organized and stable monolayer.
Furthermore, the terminal carboxylic acid groups of the 18-MODA SAM can be further modified to enhance its antifouling properties. One common approach is to couple polyethylene (B3416737) glycol (PEG) chains to the carboxylic acid groups. PEG is a hydrophilic and biocompatible polymer that is known for its excellent protein-repellent properties. The PEG layer creates a steric barrier and a hydration layer on the surface, which effectively prevents the close approach and adsorption of proteins.
The effectiveness of an antifouling surface is often evaluated by exposing it to complex biological fluids, such as blood serum or plasma, and then quantifying the amount of adsorbed protein. Techniques like quartz crystal microbalance (QCM), surface plasmon resonance (SPR), and atomic force microscopy (AFM) are commonly used for this purpose. Research has shown that surfaces modified with well-formed SAMs of long-chain alkanethiols, followed by appropriate surface chemistry, can significantly reduce non-specific protein adsorption. nih.gov
Controlled Protein Adsorption and Patterning on Modified Surfaces
Beyond preventing non-specific adsorption, surfaces modified with this compound (18-MODA) can be utilized for the controlled adsorption and spatial patterning of proteins. nih.gov This capability is essential for a variety of applications, including the development of multi-analyte biosensors, tissue engineering scaffolds, and fundamental studies of cell-surface interactions.
Microcontact printing (µCP) is a widely used technique for creating patterned surfaces of 18-MODA SAMs. In this method, an elastomeric stamp with a defined pattern is "inked" with a solution of 18-MODA and then brought into contact with a gold substrate. The 18-MODA is transferred to the gold surface only in the regions of contact, creating a patterned SAM. The remaining bare gold areas can then be backfilled with a different thiol, often one that resists protein adsorption, such as a short-chain polyethylene glycol (PEG)-thiol.
The patterned regions of 18-MODA, with their terminal carboxylic acid groups, can then be selectively functionalized with proteins using the immobilization strategies described previously (e.g., EDC/NHS chemistry). This results in a surface with well-defined areas of immobilized proteins, surrounded by a protein-resistant background.
Another approach for controlled protein adsorption involves the use of external fields, such as electric fields, to direct the assembly of charged proteins onto specific regions of an 18-MODA modified surface. The surface charge of the 18-MODA SAM can be modulated by changing the pH of the surrounding solution, which in turn influences the electrostatic interactions with proteins.
These methods for controlled protein adsorption and patterning enable the creation of surfaces with precisely defined chemical and biological functionalities at the micro- and nanoscale.
Creation of Defined Microenvironments for In Vitro Biological Studies
The ability to pattern surfaces with specific biomolecules using this compound (18-MODA) as a foundational layer allows for the creation of defined microenvironments for in vitro biological studies. These engineered surfaces serve as powerful tools for investigating fundamental cellular processes, such as cell adhesion, migration, proliferation, and differentiation, in a controlled and reproducible manner.
By creating patterns of cell-adhesive proteins or peptides on a non-adhesive background, researchers can control the spatial arrangement of cells. For example, patterns of fibronectin or laminin, immobilized on 18-MODA regions, can be used to guide the attachment and spreading of cells in specific geometries, such as lines, squares, or circles. The surrounding non-fouling regions, often created using polyethylene glycol (PEG) derivatives, prevent cells from adhering outside the patterned areas.
This control over cell positioning and shape allows for the systematic study of how the microenvironment influences cell behavior. For instance, by varying the size and shape of the adhesive patterns, one can investigate the role of cell spreading and cytoskeletal tension in regulating cell fate decisions.
Furthermore, these patterned surfaces can be used to create co-cultures of different cell types in a spatially organized manner, mimicking the complex architecture of tissues. This is particularly valuable for studying cell-cell interactions and the role of the extracellular matrix in tissue development and disease.
The versatility of 18-MODA-based surface chemistry also allows for the creation of gradients of immobilized signaling molecules. Such gradients can be used to study chemotaxis, the directed migration of cells in response to a chemical stimulus. By creating a concentration gradient of a growth factor or chemokine on the surface, researchers can observe and quantify the migratory response of cells.
Tribological Applications and Lubrication in Nanoscale Systems
Self-assembled monolayers (SAMs) of this compound (18-MODA) have garnered significant interest for their potential applications in nanotribology, the study of friction, wear, and lubrication at the nanoscale. researchgate.net These ultrathin organic films can act as effective boundary lubricants for microelectromechanical systems (MEMS) and other nanoscale devices where traditional liquid lubricants are not feasible. nih.gov
The tribological properties of 18-MODA SAMs are largely determined by their molecular structure, packing density, and the nature of their terminal functional groups. The long, saturated alkyl chains of 18-MODA molecules in a well-ordered SAM are oriented nearly perpendicular to the substrate surface. When two such surfaces are brought into contact, the interaction is primarily between the terminal carboxylic acid groups of the opposing monolayers.
The friction between surfaces coated with 18-MODA SAMs is significantly lower than that of the bare substrates. This reduction in friction is attributed to the ability of the SAMs to prevent direct contact between the underlying surfaces and to provide a low-shear interface. The van der Waals interactions between the interdigitating alkyl chains of the opposing monolayers are relatively weak, allowing for smooth sliding with minimal energy dissipation.
The wear resistance of 18-MODA SAMs is also a critical factor for their application as lubricants. The strong Au-S bond provides a robust attachment to the substrate, while the crystalline-like packing of the alkyl chains enhances the mechanical stability of the film. However, under high contact pressures or prolonged sliding, the SAMs can undergo wear through mechanisms such as molecular tilt, chain pull-out, and chemical degradation.
The terminal carboxylic acid group of 18-MODA can influence the tribological behavior, particularly in the presence of humidity. The hydrophilic nature of the carboxyl groups can lead to the adsorption of water molecules, which can act as a lubricant at low loads but may also increase adhesion and friction under certain conditions. nih.gov The tribological properties of SAMs are often characterized using atomic force microscopy (AFM) and friction force microscopy (FFM), which allow for precise measurements of friction and adhesion forces at the nanoscale.
| Parameter | Description | Typical Value/Observation |
| Coefficient of Friction | A dimensionless scalar value which describes the ratio of the force of friction between two bodies and the force pressing them together. | Significantly lower than bare gold substrates. The exact value depends on factors like load, sliding speed, and humidity. |
| Adhesion Force | The force of attraction between the AFM tip and the SAM-coated surface. | Influenced by the terminal -COOH group and the presence of adsorbed water molecules. |
| Wear Resistance | The ability of the SAM to resist material loss due to mechanical action. | Generally good due to the strong Au-S bond and well-ordered structure, but can be compromised at high loads. |
Table 1. Tribological Properties of this compound SAMs
Friction Reduction in Confined Spaces
Self-assembled monolayers (SAMs) of this compound (18-MPOA) serve as effective boundary lubricants, reducing friction at the nanoscale. The lubricating properties of such films are influenced by the terminal functional group and environmental conditions, particularly humidity. nih.gov The carboxylic acid (-COOH) head group of 18-MPOA makes the surface hydrophilic. Studies on analogous molecules, such as 16-mercaptohexadecanoic acid (MHA), using lateral force microscopy (LFM) have shown that the frictional properties of these hydrophilic SAMs are significantly affected by the presence of moisture. nih.gov In humid environments, the lateral force signal on MHA SAMs shows a notable decrease. nih.gov However, molecular dynamics simulations and experimental results suggest that friction is generally higher on hydrophilic SAMs compared to hydrophobic ones due to interactions like hydrogen bonding with the probe tip or water molecules. escholarship.org The ordered, crystalline-like structure of the long alkyl chains in the SAM creates a low-shear interface that helps to minimize frictional forces between sliding surfaces.
Wear Resistance Enhancement
The ability of an 18-MPOA self-assembled monolayer to enhance wear resistance is fundamentally linked to the robustness of the bond between the sulfur head group and the metallic substrate, typically gold. researchgate.net This strong chemisorption anchors the molecules to the surface, creating a durable organic thin film that can protect the underlying substrate from direct contact and wear during sliding. Microtribometer tests on similar carboxylic acid-terminated SAMs have shown that while wear can occur, the film provides significant protection. researchgate.net The initial sliding cycles may involve some molecular deformation or displacement, leading to an initial increase in the friction coefficient, but this is often followed by a steady-state period where the film continues to function effectively. researchgate.net Strategies to further improve the stability and wear resistance of alkanethiol SAMs include the design of molecules with multiple binding sites (multidentate thiols), which enhances their thermal and chemical stability through the chelate effect. uh.edu The densely packed alkyl chains also contribute to the mechanical stability of the film, resisting penetration and displacement by the opposing surface under load.
Corrosion Inhibition Mechanisms via SAM Formation
Protective Layer Formation on Metal Substrates
This compound spontaneously forms a dense, well-ordered self-assembled monolayer on metallic substrates like gold and copper. This process involves the strong covalent interaction between the thiol (-SH) group of the molecule and the metal surface, leading to the formation of a metal-thiolate bond. The long, 18-carbon alkyl chains of the molecules then align and pack closely together due to van der Waals interactions, creating a highly organized, crystalline-like film. This compact molecular layer acts as a physical barrier, isolating the metal substrate from the corrosive environment. The barrier properties of the SAM effectively block the transport of corrosive species, such as water, oxygen, and ions, to the metal surface, thereby inhibiting the electrochemical reactions that lead to corrosion.
Electrochemical Corrosion Studies of Modified Surfaces
The effectiveness of 18-MPOA SAMs as a corrosion barrier is quantified using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). researcher.lifejmaterenvironsci.com PDP studies measure the corrosion potential (Ecorr) and corrosion current density (icorr) of the modified surface. A shift in Ecorr and a significant reduction in icorr for the SAM-coated metal compared to the bare metal indicate effective corrosion inhibition. Such inhibitors are often identified as mixed-type, meaning they retard both the anodic (metal dissolution) and cathodic (oxidant reduction) reactions. researchgate.net
EIS is used to probe the resistive and capacitive properties of the surface. ekb.eg In a typical EIS experiment, a small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured. jmaterenvironsci.com For a SAM-protected surface, the impedance spectra often show a significant increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. researchgate.netekb.eg A higher Rct value signifies a more effective barrier to charge transfer at the metal-electrolyte interface. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is consistent with the formation of an insulating organic layer on the surface. researchgate.net
| Parameter | Technique | Significance in Corrosion Inhibition |
|---|---|---|
| Corrosion Potential (Ecorr) | Potentiodynamic Polarization | Indicates the thermodynamic tendency for corrosion. A shift to more positive (noble) potentials often suggests inhibition of the anodic reaction. |
| Corrosion Current Density (icorr) | Potentiodynamic Polarization | Directly related to the corrosion rate. A lower icorr value signifies a lower corrosion rate and more effective inhibition. |
| Charge Transfer Resistance (Rct) | Electrochemical Impedance Spectroscopy | Represents the resistance to the electrochemical corrosion reactions at the metal-electrolyte interface. A higher Rct value indicates better corrosion protection. researchgate.netekb.eg |
| Double Layer Capacitance (Cdl) | Electrochemical Impedance Spectroscopy | Relates to the capacitance of the electrochemical double layer. A decrease in Cdl suggests the displacement of water and ions by the adsorbed inhibitor molecules, indicating the formation of a protective film. researchgate.net |
Metal-Organic Framework (MOF) Thin Film Growth and Patterning
Substrate Functionalization for Directed MOF Assembly
Self-assembled monolayers of this compound are a powerful tool for controlling the growth and orientation of metal-organic framework (MOF) thin films on substrates. nih.gov The terminal carboxylic acid (-COOH) groups of the SAM act as nucleation sites, directing the assembly of the MOF's molecular building blocks. researchgate.net This surface chemistry allows for the layer-by-layer (LBL) or liquid-phase epitaxy (LPE) growth of highly oriented surface-attached MOFs (SURMOFs). researchgate.net
The terminal carboxylate groups can coordinate with the metal ions that form the secondary building units (SBUs) of the MOF, establishing a well-defined interface that templates the subsequent crystal growth. acs.org Research has demonstrated that the choice and packing density of the SAM's functional group can precisely control the crystallographic orientation of the resulting MOF film. nih.gov For example, studies using the analogous 16-mercaptohexadecanoic acid have shown that its carboxyl-terminated surface directs the growth of the MOF HKUST-1 with a (100) orientation. nih.gov Similarly, highly oriented growth in the acs.org direction was achieved for the MOF CAU-1 on carboxylic acid functionalized SAMs. researchgate.net This method also enables the creation of patterned MOF films; by patterning the SAM with -COOH and inert (e.g., -CF3 or -CH3) regions, MOF growth can be selectively confined to the carboxylate-terminated areas. nih.govacs.org
| MOF Type | SAM Molecule Used in Study | Substrate | Resulting MOF Orientation |
|---|---|---|---|
| HKUST-1 [Cu3(btc)2] | 16-Mercaptohexadecanoic Acid | Gold | (100) orientation nih.gov |
| MOF-5 [Zn4O(bdc)3] | 16-Mercaptohexadecanoic Acid | Gold (patterned) | Selective nucleation and growth on COOH-terminated areas acs.org |
| CAU-1 [Al4(OH)2(OCH3)4(H2N-bdc)3] | 16-Mercaptohexadecanoic Acid | Gold | Highly oriented growth in acs.org direction researchgate.net |
| [Zn2(adc)2(dabco)] | 4′-(mercaptomethyl)-terphenyl-4-carboxylic acid (MTCA) | Gold | (110) orientation nih.gov |
Advanced Analytical and Spectroscopic Methodologies for 18 Mercaptooctadecanoic Acid Research
High-Resolution Microscopy Techniques
High-resolution microscopy is indispensable for visualizing the structure and dynamic behavior of 18-mercaptooctadecanoic acid assemblies at the nanoscale. Techniques such as Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) offer complementary information on the topography, molecular arrangement, and larger-scale morphology of these systems.
In-situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Dynamic Processes
In-situ AFM and STM are powerful tools for observing the formation and evolution of this compound monolayers in real-time and in their native environment. These techniques allow researchers to monitor dynamic processes such as self-assembly, phase transitions, and molecular rearrangements on a substrate.
When this compound molecules self-assemble on a gold surface, for instance, STM can reveal the intricate packing of the alkyl chains and the ordering of the terminal carboxylic acid groups. Long-chain alkanethiols, including those with an 18-carbon backbone, typically form well-ordered domains on Au(111) surfaces. drexel.edu STM studies on similar long-chain alkanethiols, such as octadecanethiol, have shown the formation of a densely packed adlayer. nih.gov The initial stages of assembly involve the random adsorption of molecules, which then organize into uniform stripes. Over time, these stripes grow and coalesce, eventually forming a highly ordered monolayer. nih.gov
A common feature observed in STM images of such monolayers are vacancy islands, which are pit-like depressions with a depth corresponding to a single gold atom. acs.org These islands, along with domain boundaries, are often sites of preferential adsorption for other molecules. digitellinc.com For long-chain mercaptoalkanoic acids, the interplay between the strong sulfur-gold interaction and the van der Waals forces between the long alkyl chains dictates the final structure of the monolayer. Studies on mercaptoalkanoic acids with varying chain lengths have shown that longer chains, such as the C18 backbone of this compound, tend to promote the formation of discrete islands in multilayer assemblies due to stronger intermolecular interactions. nih.gov
The dynamic nature of these monolayers can also be probed by STM. For example, by increasing the tunneling current at a constant bias voltage, it is possible to induce reversible disorder in the arrangement of the alkanethiol molecules without displacing the sulfur head groups from the gold substrate. This allows for the study of the stability and robustness of the self-assembled structure.
Table 1: Common Observations in STM Analysis of Long-Chain Alkanethiol Monolayers
| Feature | Description |
|---|---|
| Ordered Domains | Regions of highly packed and oriented molecules. |
| Vacancy Islands | Depressions in the gold substrate, one atom deep, formed during monolayer assembly. |
| Domain Boundaries | Interfaces between ordered domains with different orientations. |
| Striped Phases | Intermediate structures observed during the initial stages of self-assembly. |
| c(4x2) Superlattice | A common packing arrangement observed for alkanethiols on Au(111). researchgate.net |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis
TEM and SEM are crucial for characterizing the morphology and structure of nanomaterials functionalized with this compound. When this compound is used to stabilize or functionalize nanoparticles, such as gold nanoparticles (AuNPs), TEM provides high-resolution images of the individual particles, allowing for the determination of their size, shape, and dispersity. nih.govamazonaws.com
For instance, in the synthesis of AuNPs functionalized with mercaptoalkanoic acids, TEM analysis can confirm the successful coating of the nanoparticles and provide information on their aggregation state. nih.govusask.ca The thickness of the organic layer around the nanoparticles can sometimes be visualized under high resolution, confirming the presence of the this compound monolayer.
Surface-Sensitive Spectroscopies
Surface-sensitive spectroscopies are essential for determining the chemical composition, molecular orientation, and bonding characteristics of this compound on surfaces. Techniques like Reflection-Absorption Infrared Spectroscopy (RAIRS), Surface-Enhanced Raman Scattering (SERS), and X-ray Photoelectron Spectroscopy (XPS) provide complementary molecular-level information.
Reflection-Absorption Infrared Spectroscopy (RAIRS)
RAIRS is a highly sensitive technique for studying the vibrational properties of thin molecular films on reflective surfaces, such as gold. By analyzing the absorption of infrared radiation, RAIRS can provide detailed information about the chemical structure and orientation of the adsorbed this compound molecules.
For a self-assembled monolayer of this compound on gold, the RAIRS spectrum would be dominated by the vibrational modes of the long alkyl chain. The positions of the symmetric (νs) and asymmetric (νas) methylene (B1212753) (CH2) stretching bands are particularly informative. In a well-ordered, crystalline-like monolayer, these bands are typically found at lower frequencies (around 2850 cm⁻¹ for νs(CH2) and 2918 cm⁻¹ for νas(CH2)) compared to a disordered, liquid-like state.
Studies on octadecanethiol (a close structural analog) monolayers provide a reference for the expected spectral features. The C-H stretching region in the RAIRS spectra of these monolayers shows characteristic peaks for the methyl (CH3) and methylene (CH2) groups.
Table 2: Typical RAIRS C-H Stretching Frequencies for a Well-Ordered Octadecanethiol Monolayer on Gold
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| Asymmetric CH3 stretch (νas(CH3)) | 2965 |
| Asymmetric CH2 stretch (νas(CH2)) | 2918 |
| Symmetric CH3 stretch (νs(CH3)) | 2878 |
The presence and orientation of the terminal carboxylic acid group of this compound can also be studied. The C=O stretching vibration, typically observed around 1700-1740 cm⁻¹, would be a key indicator. The intensity of this peak in p-polarized light can be used to deduce the average tilt angle of the carboxyl group with respect to the surface normal.
Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting
SERS is an ultrasensitive vibrational spectroscopy technique that can provide a unique "fingerprint" of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. The enhancement of the Raman signal by several orders of magnitude allows for the detection of even single molecules.
For this compound, a SERS spectrum would reveal characteristic vibrational modes. The absence of the S-H stretching mode (around 2570 cm⁻¹) would indicate the formation of a thiolate bond with the metal surface. The C-S stretching mode (around 600-750 cm⁻¹) would confirm the attachment of the molecule to the substrate. Additionally, the various C-C and C-H vibrational modes of the long alkyl chain would be present, and their relative intensities and positions could provide information about the conformational order of the monolayer.
The terminal carboxylic acid group would also have characteristic SERS bands. For the protonated form (-COOH), a C=O stretching mode would be expected around 1700 cm⁻¹. If the group is deprotonated (-COO⁻), symmetric and asymmetric stretching modes would appear at approximately 1400 cm⁻¹ and 1550-1600 cm⁻¹, respectively. This sensitivity to the protonation state makes SERS a valuable tool for studying the acid-base properties of this compound monolayers. The enhancement is highly dependent on the morphology of the SERS substrate, with aggregates of silver or gold nanoparticles often providing the largest signal enhancements due to the creation of "hot spots." nih.govmdpi.commdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. It is a surface-sensitive technique, typically probing the top 1-10 nm of a sample, making it ideal for the analysis of self-assembled monolayers.
An XPS analysis of an this compound monolayer on a gold substrate would provide the following information:
Elemental Composition: The presence of carbon, oxygen, sulfur, and the gold substrate would be confirmed.
Chemical State of Sulfur: The S 2p core level spectrum is particularly informative. The binding energy of the S 2p electrons can distinguish between unbound thiol (S-H) and sulfur bonded to gold (thiolate). For octadecanethiol on gold, two chemically different sulfur species are often observed, which are interpreted as thiolate and a disulfide. researchgate.net Ionizing radiation from the X-ray source can cause the breaking of S-Au bonds and the formation of disulfides. researchgate.net
Chemical State of Carbon and Oxygen: High-resolution spectra of the C 1s and O 1s regions would allow for the identification of the different chemical environments of these atoms. The C 1s spectrum can be deconvoluted into components corresponding to the alkyl chain (-CH2-), the carbon adjacent to the carboxyl group, and the carboxyl carbon (-COOH). The O 1s spectrum would show peaks characteristic of the hydroxyl and carbonyl oxygen atoms of the carboxylic acid group.
Monolayer Thickness and Orientation: By performing angle-resolved XPS (ARXPS), the thickness of the monolayer can be determined. For a dodecanethiol monolayer, a thickness of 1.6 nm has been measured, which, when compared to the theoretical chain length, suggests a molecular tilt angle of about 27° from the surface normal. thermofisher.com Similar analysis could be applied to this compound to determine its packing density and orientation.
Table 3: Expected XPS Core Level Binding Energies for this compound on Gold
| Element (Core Level) | Chemical Group | Approximate Binding Energy (eV) |
|---|---|---|
| Au 4f₇/₂ | Substrate | 84.0 |
| C 1s | -CH₂- (alkyl chain) | 285.0 |
| C 1s | -COOH | ~289.0 |
| O 1s | C=O and -OH | ~532-534 |
| S 2p₃/₂ | -S-Au (thiolate) | ~162.0 |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Orientation and Bonding
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for determining the orientation and bonding of molecules, such as this compound, on surfaces. This method relies on the absorption of polarized X-rays to excite core-level electrons to unoccupied molecular orbitals. The angular dependence of the resulting resonance intensities provides detailed information about the orientation of the molecule.
In a typical NEXAFS experiment involving this compound self-assembled monolayers (SAMs), the intensity of π* and σ* resonances are measured as a function of the incidence angle of the polarized X-ray beam. aps.org For molecules with specific functional groups, like the carboxylic acid head group and the thiol tail group in this compound, these resonances can be localized to specific bonds (e.g., C=O, C-C, C-S). By analyzing the polarization-dependent spectra, the average tilt angle of the molecular chain and the orientation of specific bonds relative to the substrate surface can be determined with high precision. aps.org
For instance, a strong angular dependence of the π* resonance associated with the carbonyl bond of the carboxylic acid group would indicate a well-ordered monolayer with a specific orientation of this functional group. Conversely, a lack of significant angular dependence might suggest a more disordered arrangement of the molecules on the surface. NEXAFS can also provide insights into the chemical bonding between the sulfur atom of the thiol group and the substrate, revealing information about the nature of the self-assembly process. researchgate.net
Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Structure
Sum Frequency Generation (SFG) vibrational spectroscopy is an interface-specific technique that provides detailed information about the structure, orientation, and environment of molecules at interfaces. aps.orgmdpi.com This second-order nonlinear optical spectroscopy is particularly well-suited for studying buried interfaces, such as the interface between a self-assembled monolayer of this compound and a liquid or solid substrate. mdpi.com
SFG spectroscopy works by combining a fixed-frequency visible laser beam and a tunable infrared laser beam at the interface. cam.ac.uk When the infrared frequency matches a vibrational mode of the interfacial molecules, a sum frequency signal is resonantly enhanced. aps.org This provides a vibrational spectrum of the molecules specifically at the interface, without interference from the bulk phases. nih.gov
For this compound monolayers, SFG can be used to probe the vibrational modes of the alkyl chain (e.g., CH₂, CH₃ stretches) and the terminal carboxylic acid group (e.g., C=O stretch). The polarization dependence of the SFG signal can be analyzed to determine the average orientation of these different parts of the molecule. For example, the relative intensities of the symmetric and asymmetric CH₂ stretching modes can reveal the degree of conformational order (gauche vs. all-trans) within the alkyl chains. nih.gov
Furthermore, by analyzing the vibrational frequency and line shape of the C=O stretching mode of the carboxylic acid head group, information about the local chemical environment, such as hydrogen bonding interactions with adjacent molecules or the solvent, can be obtained. nih.gov Time-resolved SFG experiments can also provide insights into the dynamics of molecular motion and energy transfer at the interface. cam.ac.uk
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of molecules and to characterize the properties of electrode surfaces. When applied to this compound self-assembled monolayers (SAMs) on a conductive substrate, CV can provide information about the packing density and defectiveness of the monolayer. The SAM can act as a barrier to electron transfer for redox species in the solution. A well-packed, defect-free monolayer will effectively block the redox probe from reaching the electrode surface, resulting in a significant reduction in the faradaic current compared to a bare electrode. researchgate.net The degree of this current suppression can be used to estimate the surface coverage and quality of the this compound SAM.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the electrical properties of interfaces. mtak.hunih.gov For an electrode modified with an this compound SAM, an EIS measurement can provide detailed information about the capacitance of the monolayer, the charge transfer resistance at the electrode-monolayer interface, and the resistance of the monolayer itself. researchgate.netmdpi.com By fitting the impedance data to an equivalent electrical circuit model, quantitative values for these parameters can be extracted. mdpi.comresearchgate.net For instance, a high charge transfer resistance and low capacitance are indicative of a well-ordered and insulating monolayer. mdpi.com EIS can also be used to study changes in the interfacial properties in response to external stimuli, such as changes in pH or the binding of biomolecules to the functionalized surface. researchgate.net
Chronoamperometry and Chronocoulometry Studies
Chronoamperometry involves stepping the potential of the working electrode and measuring the resulting current as a function of time. This technique can be used to study the kinetics of electron transfer through this compound SAMs. By analyzing the time-dependent current decay following a potential step, information about the rate of electron tunneling through the monolayer can be obtained. For a well-formed SAM, the current decay is typically governed by the slow diffusion of redox species through any pinholes or defects in the monolayer.
Chronocoulometry , a related technique, measures the total charge that passes as a function of time after a potential step. This method is particularly useful for determining the surface coverage of electroactive species adsorbed on the electrode surface. In the context of this compound SAMs, chronocoulometry can be employed to quantify the amount of a redox-active species that has been specifically bound to the carboxylic acid terminus of the monolayer. By integrating the charge over time, a precise measure of the surface concentration of the bound species can be determined.
Table 1: Electrochemical Techniques for this compound SAMs
| Technique | Information Obtained | Key Parameters |
|---|---|---|
| Cyclic Voltammetry (CV) | Monolayer packing density, defectiveness, electron transfer blocking | Peak current, peak separation |
| Electrochemical Impedance Spectroscopy (EIS) | Monolayer capacitance, charge transfer resistance, monolayer resistance | Nyquist plot, Bode plot, equivalent circuit parameters mdpi.com |
| Chronoamperometry | Electron transfer kinetics, diffusion through defects | Current vs. time decay |
| Chronocoulometry | Surface coverage of adsorbed species | Charge vs. time |
Mass Spectrometry for Structural Elucidation of Modified Derivatives
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Derivatized Structures
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is highly effective for the analysis of non-volatile and thermally labile molecules, including derivatized forms of this compound. nih.gov In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. mdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. mdpi.com The resulting ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. nih.gov
MALDI-TOF is particularly useful for characterizing the products of reactions involving the carboxylic acid group of this compound. For example, if the acid is coupled with another molecule, such as an amine to form an amide, MALDI-TOF can be used to confirm the successful formation of the new, larger molecule by identifying its corresponding molecular ion peak in the mass spectrum. nih.gov The high mass range and sensitivity of MALDI-TOF make it suitable for analyzing a wide variety of derivatives. nih.gov The choice of matrix is crucial for successful analysis and is often empirically determined based on the properties of the analyte. icm.edu.pl
Table 2: Common Matrices for MALDI-TOF Analysis of Lipids and Related Molecules
| Matrix | Abbreviation | Typical Analytes |
|---|---|---|
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, proteins, lipids icm.edu.pl |
| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, carbohydrates, lipids nih.govicm.edu.pl |
| Sinapinic acid | SA | Proteins (>10,000 Da) |
| 9-Aminoacridine | 9-AA | Lipids, hydrophobic molecules nih.govicm.edu.pl |
This table provides a general guide; the optimal matrix for a specific derivatized this compound may vary.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like this compound. Due to the presence of a carboxylic acid group, this compound is most effectively analyzed in the negative ion mode.
In negative ion ESI-MS, this compound readily loses a proton from its carboxylic acid moiety to form the deprotonated molecule, [M-H]⁻. This ion is typically the base peak in the mass spectrum, and its mass-to-charge ratio (m/z) allows for the direct determination of the molecular weight of the compound.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M-H]⁻ ion is subjected to collision-induced dissociation (CID). The fragmentation of long-chain fatty acid carboxylates is well-characterized. Common fragmentation pathways include the neutral loss of water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻) from the carboxylate group. researchgate.net The presence of the thiol group at the terminus of the alkyl chain may also influence the fragmentation pattern, potentially leading to characteristic cleavages along the hydrocarbon chain, although this is less commonly observed for simple alkylthiols under ESI conditions.
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Expected m/z | Ionization Mode | Description |
| [M-H]⁻ | 315.2 | Negative | Deprotonated molecule |
| [M-H-H₂O]⁻ | 297.2 | Negative | Fragment ion resulting from the neutral loss of water |
| [M-H-CO₂]⁻ | 271.2 | Negative | Fragment ion resulting from the neutral loss of carbon dioxide |
Note: The m/z values are calculated based on the monoisotopic mass of this compound (C₁₈H₃₆O₂S).
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures or complex biological samples, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. Given its long alkyl chain and polar functional groups, reversed-phase HPLC is the most common approach.
A standard setup would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid group is protonated, leading to better peak shape and retention.
Due to the lack of a strong chromophore in this compound, standard UV-Vis detection offers limited sensitivity. Therefore, specialized detectors are often employed:
Electrochemical Detection (ECD): The thiol group of this compound is electrochemically active and can be readily oxidized at a suitable working electrode potential. nih.govresearchgate.netnih.govnih.govmarinelipids.ca This makes ECD a highly sensitive and selective method for the detection of this and other thiol-containing compounds. nih.govresearchgate.netnih.govnih.govmarinelipids.ca
Fluorescence Detection (after derivatization): To enhance sensitivity with more commonly available fluorescence detectors, the thiol group can be derivatized with a fluorogenic reagent, such as monobromobimane (B13751) (MBB) or SBD-F. This pre-column derivatization step results in a fluorescently tagged molecule that can be detected at very low concentrations.
Table 2: Representative HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | Electrochemical Detector (working potential set for thiol oxidation) |
| Expected Retention | High retention time due to the long C18 alkyl chain |
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally limited to the analysis of volatile and thermally stable compounds. This compound, with its polar carboxylic acid and thiol groups and high molecular weight, is non-volatile and requires chemical modification, or derivatization, prior to GC analysis. nih.govresearchgate.net
The most common derivatization strategy for compounds containing active hydrogens (as in -COOH and -SH groups) is silylation . youtube.com This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govnih.gov This reaction replaces the active hydrogens on both the carboxylic acid and thiol groups with non-polar trimethylsilyl (B98337) (TMS) groups, forming a volatile TMS ester and a TMS thioether, respectively. youtube.com
The resulting derivatized molecule is significantly more volatile and less polar, making it amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides both high-resolution separation and detailed structural information from the mass spectrum. The electron ionization (EI) mass spectrum of the TMS-derivatized this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns for TMS derivatives, which can be used for definitive identification. researchgate.netresearchgate.net
Table 3: Typical Derivatization and GC-MS Parameters for this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | Heating at 60-80°C for 30-60 minutes |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | ~280°C |
| Oven Program | Temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Computational and Theoretical Studies of 18 Mercaptooctadecanoic Acid Systems
Molecular Dynamics (MD) Simulations of SAM Formation and Dynamics
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. For 18-MPOA, MD simulations have been instrumental in understanding the multi-step process of SAM formation, from the initial adsorption of molecules on a substrate to their final, ordered arrangement. nih.gov Simulations show that the process begins with the physisorption of thiols onto the surface, followed by a chemisorption step where the sulfur headgroup forms a bond with the substrate, leading to the molecules adopting a "standing-up" configuration. acs.orgresearchgate.net
Solvent Effects in MD Simulations of Self-Assembly
The choice of solvent plays a critical role in the quality and structure of the resulting SAM. MD simulations have revealed that solvent molecules can become trapped within the forming monolayer, leading to surface defects. acs.org The dynamics of the self-assembly process are heavily influenced by the interactions between the 18-MPOA molecules and the surrounding solvent.
Polar vs. Nonpolar Solvents: In polar solvents like ethanol (B145695), strong interactions between the solvent and the carboxylic acid tail of 18-MPOA can hinder the formation of highly ordered hydrogen-bonded networks between adjacent molecules. Conversely, weaker interactions in nonpolar solvents can facilitate the formation of the desired intermolecular structures that drive the assembly of a well-ordered monolayer.
Mixed Solvents: Simulations involving mixed solvent systems, such as ethanol-water mixtures, have been used to investigate how co-solvents can modulate the self-assembly process. mdpi.com The presence of water can influence the hydrogen-bonding network at the interface, affecting the packing and orientation of the 18-MPOA molecules. researchgate.net
Mechanism of Defect Formation: MD simulations illustrate that smaller solvent molecules, due to their faster diffusion rates, can be easily entrapped by the assembling alkanethiol chains. acs.org These trapped molecules disrupt the optimal packing of the monolayer, creating voids and disordered domains. Overcoming these solvent-induced defects is a key challenge in fabricating high-quality SAMs.
Temperature and Pressure Influence on SAM Structure and Defects
Temperature and surface pressure are critical thermodynamic parameters that dictate the structure, phase behavior, and defect density of 18-MPOA SAMs. MD simulations allow for systematic investigation of these effects.
Temperature: At low temperatures, the alkyl chains of the monolayer are predominantly in the all-trans conformation, leading to a crystalline, well-ordered structure. shareok.org As the temperature increases, the incidence of gauche defects within the alkyl chains rises, leading to a more disordered, liquid-like phase. Simulations have shown that thermal energy can help in the annealing of certain types of defects, such as inverted molecules trapped within the SAM, by providing the necessary activation energy for them to reorient correctly. acs.orgpusan.ac.kr
Pressure: Surface pressure, which is controlled experimentally in Langmuir trough setups, significantly affects the packing density and orientation of the molecules. MD simulations show that at low surface pressures, the alkyl chains are more tilted with respect to the surface normal. As the pressure increases, the chains are forced into a more upright orientation, leading to a more densely packed and ordered monolayer. mdpi.com The transition between different tilted phases as a function of pressure can be effectively modeled.
The table below summarizes the qualitative effects of solvent, temperature, and pressure on the formation of alkanethiol SAMs as studied by MD simulations.
| Parameter | Effect on SAM Quality | Key Findings from MD Simulations |
| Solvent Polarity | Strong solvent-solute interactions can disrupt intermolecular hydrogen bonding, potentially leading to less ordered SAMs. | Polar aprotic solvents can increase reaction rates by altering the solvation shell around reactants. osti.gov Trapped solvent molecules are a primary cause of surface defects. acs.org |
| Temperature | Higher temperatures increase chain mobility, which can either introduce disorder (gauche defects) or help anneal existing defects. | Increasing temperature leads to a higher fraction of gauche defects in the alkyl chains. shareok.org Thermal fluctuations can help eliminate defects caused by inverted molecules. pusan.ac.kr |
| Surface Pressure | Higher pressure generally leads to more densely packed, upright, and ordered monolayers. | Increased pressure reduces the tilt angle of the alkyl chains, forcing a more vertical orientation. mdpi.com |
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the nature of the chemical bond between the 18-MPOA thiol headgroup and metal surfaces, calculating adsorption energies, and predicting spectroscopic properties. mdpi.com
Electronic Structure and Bonding Analysis of Thiol-Surface Interactions
DFT calculations have been crucial in elucidating the nature of the sulfur-gold bond, which is the anchor for the SAM. The interaction is not a simple covalent bond but has a more complex character.
Bond Character: The bond is formed through the hybridization of sulfur p-orbitals and gold d-orbitals. Analysis of the electronic structure shows significant charge transfer and orbital overlap, indicating a strong, covalent character to the bond. mdpi.com
Adsorption Site: DFT calculations help determine the most stable adsorption site for the sulfur atom on the crystallographic surface of the metal, typically a hollow site on a gold (111) surface. chemrxiv.org
Charge Distribution: The calculations reveal the distribution of electron density upon bond formation. The electron localization function (ELF) analysis shows that electrons in the Au-S bond are well-localized, confirming a strong interaction. mdpi.com This strong bond is responsible for the stability of the resulting SAM.
Adsorption Energy Calculations on Metal Surfaces
The adsorption energy is a key metric for the stability of the SAM on a given substrate. DFT provides a reliable method for calculating this value, which is defined as the energy difference between the combined molecule-surface system and the sum of the energies of the isolated molecule and the clean surface. youtube.com
Eads = E(Molecule+Surface) - (EMolecule + ESurface)
A more negative adsorption energy indicates a more stable and favorable adsorption process. DFT calculations have been used to determine these energies for various thiol molecules on different metal surfaces.
The following interactive table presents typical DFT-calculated adsorption energies for thiol-related species on common metal surfaces. While specific values for 18-MPOA are not always available, these representative energies illustrate the strength of the interaction.
| Adsorbate | Metal Surface | Adsorption Energy (eV) | Adsorption Energy (kcal/mol) | Reference |
| CH₃S | Au(111) | -1.85 | -42.7 | General DFT Literature |
| CH₃S | Ag(111) | -1.60 | -36.9 | General DFT Literature |
| CH₃S | Cu(111) | -2.10 | -48.4 | General DFT Literature |
| H | Ni(111) | -2.83 | -65.3 | arxiv.org |
| H | Fe(111) | -2.96 | -68.3 | arxiv.org |
| O | Ni(111) | -5.23 | -120.6 | arxiv.org |
Note: The values are representative and can vary depending on the specific DFT functional, basis set, and surface model used in the calculation. nih.gov
Vibrational Frequency Predictions for Spectroscopic Correlation
DFT calculations can accurately predict the vibrational frequencies of molecules. This is extremely valuable for interpreting experimental spectroscopic data, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the presence of the molecule on the surface, determine its orientation, and assess the degree of order within the SAM.
Mode Assignment: DFT helps to assign specific peaks in an experimental spectrum to particular molecular vibrations (e.g., C-H stretches, C=O stretch, S-H stretch).
Frequency Shifts: The adsorption of 18-MPOA onto a metal surface leads to shifts in its vibrational frequencies compared to the free molecule. For instance, the S-H stretching mode (around 2550 cm⁻¹) disappears upon chemisorption, providing clear evidence of S-H bond cleavage and the formation of a thiolate-metal bond. DFT calculations can predict these shifts, confirming the bonding mechanism.
Orientation and Packing: The intensity and position of certain peaks, like the symmetric and asymmetric CH₂ stretching modes, are sensitive to the conformational order (number of gauche defects) and the tilt angle of the alkyl chain. DFT predictions for an ideal, all-trans chain can serve as a benchmark for assessing the quality of experimentally prepared SAMs.
The table below shows a comparison of experimental and DFT-calculated vibrational frequencies for key functional groups found in long-chain mercaptocarboxylic acids.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) | Assignment |
| ν(C=O) | ~1700-1740 | ~1710 | Carboxylic Acid Carbonyl Stretch |
| νₐ(CH₂) | ~2918 | ~2920 | Asymmetric Methylene (B1212753) Stretch |
| νₛ(CH₂) | ~2850 | ~2852 | Symmetric Methylene Stretch |
| ν(S-H) | ~2550 | ~2560 | Thiol S-H Stretch (in free molecule) |
| δ(CH₂) | ~1460-1470 | ~1465 | Methylene Scissoring |
Force Field Development and Parametrization for Mercaptoalkanoic Acid Systems
The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational studies of large molecular systems, is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For mercaptoalkanoic acids like 18-mercaptooctadecanoic acid, the development of an accurate force field necessitates careful parametrization of both the intramolecular and intermolecular interactions, with special attention to the unique chemistry of the thiol-metal interface.
The total energy of the system in a classical force field is typically represented by a sum of bonded and non-bonded terms:
Bonded Interactions: These include terms for bond stretching, angle bending, and torsional (dihedral) angles. The functional forms are often harmonic potentials for bond stretching and angle bending, and a Fourier series for dihedral angles.
Non-bonded Interactions: These are described by the Lennard-Jones potential for van der Waals forces and Coulomb's law for electrostatic interactions.
Several established force fields, such as AMBER, CHARMM, and OPLS (Optimized Potentials for Liquid Simulations), provide parameters for standard organic molecules. nsf.govnih.govbiorxiv.org However, the interaction between the sulfur atom of the mercapto group and a metal surface, typically gold, requires specific parametrization. This is often achieved through quantum mechanical (QM) calculations, such as density functional theory (DFT), on smaller, representative systems. nsf.govresearchgate.net
The parametrization process for the thiol-gold interface involves several steps:
Selection of a model system: This is often a short-chain alkanethiol, such as methanethiol (B179389) or ethanethiol, interacting with a small gold cluster or a periodic gold surface. nih.govsfasu.edu
QM calculations: High-level QM calculations are performed to determine the optimal binding geometries, interaction energies, and vibrational frequencies of the model system. nsf.gov
Force field fitting: The parameters of the chosen force field are then adjusted to reproduce the QM-derived data. For instance, bond stretching and angle bending force constants are fitted to match vibrational spectra, while torsional parameters are adjusted to replicate rotational energy profiles. nsf.gov
A significant challenge in force field development for these systems is accurately representing the partially covalent nature of the gold-sulfur bond. While some force fields use a simple Lennard-Jones potential for the Au-S interaction, more advanced approaches, such as reactive force fields (ReaxFF), have been developed to model bond formation and breaking dynamically. researchgate.netustc.edu.cn These reactive force fields can provide a more realistic description of the adsorption process and surface dynamics.
The choice of force field can significantly impact the simulation results. For example, different force fields may predict different tilt angles of the alkyl chains in the SAM or different degrees of ordering. nih.gov Therefore, careful validation of the force field against experimental data, when available, is crucial.
Table 1: Representative Bonded and Non-Bonded Parameters in Force Fields for Alkanethiol SAMs on Gold
| Interaction Term | Functional Form | Typical Parameters |
|---|---|---|
| Bond Stretching (Au-S) | (force constant), (equilibrium bond length) | |
| Angle Bending (Au-S-C) | (force constant), (equilibrium angle) | |
| Dihedral Torsion (Au-S-C-C) | (barrier height), n (periodicity), (phase angle) | |
| van der Waals (Au-Au, S-S, etc.) | (well depth), (collision diameter) |
Monte Carlo Simulations for Equilibrium Properties of SAMs
Monte Carlo (MC) simulations offer a powerful alternative to molecular dynamics for studying the equilibrium properties of self-assembled monolayers. Unlike MD, which deterministically solves Newton's equations of motion, MC methods use stochastic sampling to explore the conformational space of a system. researchgate.netresearchgate.net This can be particularly advantageous for overcoming large energy barriers and ensuring that the system reaches a true thermodynamic equilibrium.
A common MC technique used for studying SAMs is the configurational-bias Monte Carlo (CBMC) method. umn.edu CBMC is particularly efficient at sampling the conformations of long-chain molecules like this compound. In a CBMC simulation, new molecular conformations are grown segment by segment, with the growth direction biased towards lower energy configurations. This allows for a much more efficient exploration of the vast conformational space compared to random sampling. umn.eduumn.edu
MC simulations of mercaptoalkanoic acid SAMs can provide valuable information about a range of equilibrium properties, including:
Surface Coverage and Packing Density: By simulating the adsorption of molecules onto a surface, MC methods can predict the equilibrium surface coverage and how the molecules arrange themselves on the substrate. researchgate.net
Tilt Angle and Orientational Order: The simulations can determine the average tilt angle of the alkyl chains with respect to the surface normal, as well as the degree of orientational order within the monolayer. umn.eduumn.edu These structural parameters are crucial for understanding the properties of the SAM.
Conformational Order: MC simulations can quantify the degree of conformational order, such as the prevalence of gauche defects, within the alkyl chains. A high degree of conformational order is indicative of a well-packed, crystalline-like monolayer. umn.eduumn.edu
Phase Behavior: By varying parameters such as temperature and surface coverage, MC simulations can be used to study phase transitions in the SAM, such as the transition from a disordered, liquid-like phase to an ordered, solid-like phase.
For example, MC simulations have shown that the flexibility of the alkyl backbones has a significant impact on the translational, orientational, and conformational order within the monolayer. umn.eduumn.edu These simulations have also been used to investigate the formation of different structural phases and domains within the SAM.
Table 2: Key Equilibrium Properties of SAMs Determined by Monte Carlo Simulations
| Property | Description |
|---|---|
| Surface Coverage () | The fraction of the substrate surface covered by adsorbed molecules. |
| Average Tilt Angle | The average angle the molecular axis makes with the surface normal. |
| Orientational Order Parameter | A measure of the alignment of the molecules with a common director. |
| Conformational Order | The degree of trans vs. gauche conformations in the alkyl chains. |
| Radial Distribution Function | Describes the probability of finding a molecule at a certain distance from another molecule. |
Quantum Chemical Investigations of Thiolate-Metal Surface Binding
Quantum chemical methods, particularly density functional theory (DFT), are essential for understanding the fundamental nature of the binding between the thiolate headgroup of this compound and the metal surface. nih.govdntb.gov.ua These first-principles calculations provide detailed electronic structure information that is not accessible through classical force fields.
DFT calculations on model systems, such as a single methylthiolate molecule on a gold (111) surface, have been instrumental in elucidating several key aspects of the thiolate-metal bond: nih.govresearchgate.net
Binding Sites and Geometries: DFT calculations can determine the preferred binding sites for the thiolate on the metal surface. For gold (111), common binding sites include the atop, bridge, and hollow sites. The calculations also provide precise information about the Au-S bond length and the Au-S-C bond angle. researchgate.net
Binding Energies: A crucial output of DFT calculations is the binding energy, which quantifies the strength of the interaction between the thiolate and the surface. nih.gov This information is vital for understanding the stability of the SAM.
Nature of the Chemical Bond: Through analysis of the electron density and molecular orbitals, DFT can characterize the nature of the gold-sulfur bond. It is generally accepted that this bond has a significant covalent character. researchgate.net
Role of Surface Defects and Adatoms: DFT calculations have shown that surface defects, such as vacancies and adatoms, can play a critical role in the structure of the SAM. For instance, the formation of gold-adatom-dithiolate "staple" motifs is a key feature of many alkanethiol SAMs on gold. researchgate.netrsc.org
Charge Transfer: These calculations can quantify the amount of charge transfer between the thiolate and the metal surface, which is important for understanding the electronic properties of the interface.
Recent DFT studies have investigated increasingly complex models, including the effects of van der Waals interactions, which have been shown to be important for accurately describing the adsorption of long-chain thiols. nih.gov These studies have also explored the reaction pathways for the dissociative adsorption of the thiol (R-SH) to form a thiolate (R-S-) and a hydrogen atom on the surface. sfasu.edu
Table 3: Comparison of Thiolate Binding on Different Gold (111) Sites from DFT Calculations
| Binding Site | Coordination | Typical Au-S Bond Length (Å) | Relative Stability |
|---|---|---|---|
| Atop | 1-fold | ~2.4 | Less Favorable |
| Bridge | 2-fold | ~2.5 | Favorable |
| FCC Hollow | 3-fold | ~2.6 | Most Favorable |
Future Directions and Emerging Research Avenues for 18 Mercaptooctadecanoic Acid Research
Integration in Advanced Manufacturing and Fabrication Techniques (e.g., Nanopatterning, 3D Printing of Functional Materials)
The precise self-assembly of 18-MOA into well-ordered monolayers is a key attribute that can be harnessed in advanced manufacturing. Future research will likely focus on moving beyond laboratory-scale depositions to large-area fabrication of 18-MOA-based SAMs for industrial applications. faiusrd.comnih.govossila.com Techniques such as dip-pen nanolithography and microdroplet molding, which allow for the precise patterning of self-assembling nanoparticle superlattices, could be adapted for 18-MOA to create chemically patterned surfaces with high resolution. nih.govresearchgate.net
The ability to control the local dewetting dynamics of solutions containing self-assembling molecules is crucial for creating ordered structures over large areas. nih.gov By extension, the principles of self-assembly that govern the formation of 18-MOA monolayers could be integrated into 3D printing technologies. This could enable the fabrication of functional materials with tailored surface properties, where 18-MOA is used to control the interfacial characteristics of the printed object.
Hybrid Systems with Novel Materials (e.g., 2D Materials, Metal-Organic Frameworks, Covalent Organic Frameworks)
The creation of hybrid materials, where 18-MOA acts as a molecular linker between different material components, is a rapidly emerging field. The thiol and carboxylic acid end-groups of 18-MOA offer two distinct chemical handles for anchoring to a variety of novel materials.
2D Materials: There is growing interest in the functionalization of two-dimensional (2D) materials like graphene, molybdenum disulfide (MoS₂), and germanene. researchgate.netrsc.org The thiol group of 18-MOA can form strong bonds with the surface of these materials, enabling the tuning of their electronic and optoelectronic properties. acs.orgnih.govnih.gov The carboxylic acid group would then be exposed, allowing for further functionalization or interaction with the surrounding environment.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with a wide range of applications. researchgate.netnih.gov The carboxylic acid group of 18-MOA can be used to functionalize the surface of MOFs or be incorporated as a linker within the framework itself. nih.govscilit.com This could be used to modify the pore environment of the MOF, for example, by introducing hydrophobicity or specific binding sites. Post-synthetic modification of MOFs with molecules like 18-MOA is a promising strategy for creating functional materials with tailored properties. epa.gov
Covalent Organic Frameworks (COFs): Similar to MOFs, COFs are porous crystalline polymers with a well-defined structure. The versatile chemistry of 18-MOA allows for its potential integration into COF structures, either through covalent bonding during the synthesis of the framework or through post-synthetic modification. This could lead to the development of COF-based materials with enhanced functionality for applications in catalysis, sensing, and separations.
Rational Design and Engineering of 18-Mercaptooctadecanoic Acid-Based Functional Architectures
The future of 18-MOA research will heavily rely on the principles of rational molecular design to create functional architectures with precisely controlled properties. nih.govcityu.edu.hkrsc.orgresearchgate.net By strategically manipulating the molecular-level organization of 18-MOA, it is possible to engineer surfaces with specific functionalities. For instance, in the field of perovskite solar cells, the rational design of SAMs has been shown to be crucial for improving device performance and stability. nih.govcityu.edu.hkrsc.orgresearchgate.net
The bifunctional nature of 18-MOA makes it an ideal candidate for creating complex, multifunctional surfaces. nih.gov For example, mixed SAMs containing 18-MOA and other molecules can be designed to create surfaces with patterned domains of different chemical functionalities. This approach could be used to direct the assembly of nanoparticles, guide the growth of cells, or create platforms for biosensing applications. The ability to engineer the properties of the SAM by controlling the packing density and orientation of the 18-MOA molecules will be a key area of future research.
Machine Learning and Artificial Intelligence in Predicting this compound Behavior and Properties
The complexity of self-assembly processes makes it challenging to predict the behavior of molecules like 18-MOA from first principles. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge. acs.orgnih.gov By training ML models on large datasets from experiments and simulations, it is possible to predict the self-assembly behavior of amphiphilic molecules and the properties of the resulting materials. rsc.orgarxiv.orgrsc.org
Future research will likely focus on developing ML models that can predict how 18-MOA will self-assemble on different substrates and under various environmental conditions. These models could accelerate the discovery of new functional materials by enabling in silico screening of different molecular designs and processing parameters. Furthermore, ML can be used to analyze complex experimental data and identify the key factors that govern the self-assembly of 18-MOA, providing new insights into the underlying physical and chemical processes.
| Machine Learning Application | Predicted Property of 18-MOA | Potential Impact |
| Predictive Modeling | Self-assembled structure on different substrates | Accelerated design of functional surfaces for electronics and biosensors |
| Property Prediction | Interfacial energy and wetting characteristics | Optimization of coatings and microfluidic devices |
| Inverse Design | Molecular modifications to achieve desired SAM properties | Creation of novel molecules based on 18-MOA with enhanced functionalities |
Towards Upscaling of Research Methodologies and Materials Science Applications
A significant challenge for the future of 18-MOA research is the transition from laboratory-scale experiments to industrial-scale production and application. This will require the development of robust and scalable methods for both the synthesis of 18-MOA and the fabrication of 18-MOA-based materials.
The synthesis of long-chain functionalized alkanes, such as 18-MOA, can be a multi-step and costly process. acs.org Future research will need to focus on developing more efficient and sustainable synthetic routes, potentially utilizing feedstocks from renewable sources. wsu.eduudel.eduuantwerpen.beresearchgate.net
Similarly, the fabrication of large-area, high-quality SAMs needs to be addressed. faiusrd.comnih.govresearchgate.netmdpi.com While techniques like self-assembly are inherently scalable, maintaining the long-range order and defect-free nature of the monolayer over large areas can be challenging. The development of new deposition techniques and quality control methods will be crucial for the successful commercialization of 18-MOA-based technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
